N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride
Overview
Description
This usually includes the compound’s systematic name, its molecular formula, and its structural formula. The description might also include the compound’s appearance and odor, if applicable.
Synthesis Analysis
This involves detailing the methods and reagents used to synthesize the compound. It might also include yield percentages and reaction conditions such as temperature and pressure.Molecular Structure Analysis
This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.Chemical Reactions Analysis
This involves detailing the chemical reactions the compound undergoes, including reactants, products, and reaction conditions. The compound’s reactivity and stability might also be discussed.Physical And Chemical Properties Analysis
This involves detailing the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as acidity/basicity, redox potential, and reactivity).Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antihistamic Activity : The synthesis of 4-(N-methoxy-N-methylcarboxamido)-1-piperidinecarboxylic acid 1,1-dimethylethyl ester is a notable example. This compound shows potent antihistaminic activity, highlighting its potential in medical applications (Maynard et al., 1993).
Inhibitors of Cyclin-Dependent Kinase 2 : N-Acyl-2-aminothiazoles with nonaromatic acyl side chains containing a basic amine, similar in structure to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, have been found to be potent, selective inhibitors of CDK2/cycE, exhibiting antitumor activity in mice (Misra et al., 2004).
Metabolism of HIV-1 Protease Inhibitors : Research on the metabolism of L-735,524, a compound structurally related to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, has provided insights into the metabolic pathways of potent HIV-1 protease inhibitors (Balani et al., 1995).
Antiandrogenic and 5 Alpha-Reductase Inhibitors : Compounds like 4-Substituted N-(1,1-dimethylethyl)-3-oxo-4-androstene-17 beta-carboxamides, structurally related to the compound , have shown antiandrogenic action and moderate inhibition of human type II 5 alpha-reductase, suggesting their potential in treating androgenic-sensitive diseases (Li et al., 1995).
Pharmaceutical Development
Development of Antidementia Agents : Derivatives of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine, structurally similar to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, have been synthesized and evaluated for their anti-acetylcholinesterase activity, showing promise as potential antidementia agents (Sugimoto et al., 1990).
Optimization for Allosteric Modulation : Studies on optimizing the chemical functionalities of indole-2-carboxamides, similar to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, have led to the identification of potent allosteric modulators of cannabinoid receptors, highlighting their significance in pharmacology (Khurana et al., 2014).
Molecular Interaction with Cannabinoid Receptors : Research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, a structurally related compound, provides insights into molecular interactions with cannabinoid receptors, which is crucial for developing targeted therapies (Shim et al., 2002).
PET Imaging in the Thorax : Research on compounds like [11C]GB67, structurally similar to N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride, has contributed to advancements in PET imaging, specifically in the sympathetic and parasympathetic systems of the heart and lung (Elsinga et al., 2004).
Safety And Hazards
This involves detailing the compound’s toxicity, flammability, and environmental impact. It might also include information on safe handling and disposal.
Future Directions
This involves discussing potential future research directions involving the compound. This might include potential applications, modifications to improve the compound’s properties, or unanswered questions about the compound’s behavior.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-studied compound, some of this information might not be available. For a more extensively studied compound, additional information might be available beyond what is listed here.
properties
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)piperidine-2-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2.ClH/c1-10(2,7-13)12-9(14)8-5-3-4-6-11-8;/h8,11,13H,3-7H2,1-2H3,(H,12,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZMTHDOKJOSDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1CCCCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxy-1,1-dimethylethyl)-2-piperidinecarboxamide hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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